Enhanced GSTπ Enzyme Inhibition Potency of Ruthenium(II)-Arene Complexes Containing 9,10-Dihydrophenanthrene vs. Biphenyl or p-Cymene Ligands
In a direct head-to-head comparison of three organometallic ruthenium(II) complexes of the general formula [(η6-arene)Ru(en)Cl]+, the complex bearing a 9,10-dihydrophenanthrene arene ligand (which shares the core structure of 9,10-Dihydro-1,2-phenanthrenediamine) exhibited a significantly lower IC50 value against human glutathione-S-transferase π (GSTπ) compared to complexes with p-cymene or biphenyl arene ligands [1]. This quantitative difference demonstrates the functional advantage imparted by the dihydrophenanthrene scaffold.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) against human GSTπ |
|---|---|
| Target Compound Data | IC50 = 37.2 ± 1.1 μM (for [(η6-9,10-dihydrophenanthrene)Ru(en)Cl]+) |
| Comparator Or Baseline | Comparator 1: [(η6-p-cymene)Ru(en)Cl]+: IC50 = 59.4 ± 1.3 μM; Comparator 2: [(η6-biphenyl)Ru(en)Cl]+: IC50 = 63.2 ± 0.4 μM |
| Quantified Difference | 1.6-fold more potent than p-cymene analog; 1.7-fold more potent than biphenyl analog |
| Conditions | In vitro enzyme inhibition assay using purified human GSTπ. |
Why This Matters
Demonstrates that the 9,10-dihydrophenanthrene core—a direct structural analog of the target compound—confers enhanced bioactivity in a metallodrug context, making it the preferred ligand choice for maximizing inhibitory potency.
- [1] Lin, Y., et al. (2013). Organometallic ruthenium anticancer complexes inhibit human glutathione-S-transferase π. J. Inorg. Biochem., 128, 77-86. View Source
